Cas no 42451-07-0 (2-methyl-6-ethyl-3-hydroxypyridine)

2-methyl-6-ethyl-3-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-6-ethyl-3-hydroxypyridine
- 6-ethyl-2-methylpyridin-3-ol
- 6-Ethyl-3-hydroxy-2-methylpyridine
- SB54689
- 6-Ethyl-2-methyl-3-pyridinol
- 42451-07-0
- DTXSID50195233
- WAMHERRLMJDWQC-UHFFFAOYSA-N
- Q27292310
- DB-207750
- 3-Pyridinol, 6-ethyl-2-methyl-
- UNII-W522N65A4H
- 2-Me-6-Ehp
- SCHEMBL1252630
- W522N65A4H
-
- Inchi: InChI=1S/C8H11NO/c1-3-7-4-5-8(10)6(2)9-7/h4-5,10H,3H2,1-2H3
- InChI Key: WAMHERRLMJDWQC-UHFFFAOYSA-N
- SMILES: CCC1=CC=C(C(=N1)C)O
Computed Properties
- Exact Mass: 137.084
- Monoisotopic Mass: 137.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
- XLogP3: 1.7
Experimental Properties
- Density: 1.053
- Boiling Point: 290.5°C at 760 mmHg
- Flash Point: 129.5°C
- Refractive Index: 1.536
2-methyl-6-ethyl-3-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029006805-500mg |
6-Ethyl-3-hydroxy-2-methylpyridine |
42451-07-0 | 95% | 500mg |
$1752.40 | 2023-09-01 | |
Alichem | A029006805-1g |
6-Ethyl-3-hydroxy-2-methylpyridine |
42451-07-0 | 95% | 1g |
$3010.80 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735759-1g |
6-Ethyl-2-methylpyridin-3-ol |
42451-07-0 | 98% | 1g |
¥4277.00 | 2024-05-14 | |
Alichem | A029006805-250mg |
6-Ethyl-3-hydroxy-2-methylpyridine |
42451-07-0 | 95% | 250mg |
$1029.00 | 2023-09-01 | |
Chemenu | CM318872-1g |
6-Ethyl-2-methylpyridin-3-ol |
42451-07-0 | 95% | 1g |
$439 | 2021-08-18 | |
Chemenu | CM318872-1g |
6-Ethyl-2-methylpyridin-3-ol |
42451-07-0 | 95% | 1g |
$439 | 2022-06-11 |
2-methyl-6-ethyl-3-hydroxypyridine Related Literature
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1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
Additional information on 2-methyl-6-ethyl-3-hydroxypyridine
2-Methyl-6-Ethyl-3-Hydroxypyridine (CAS No. 42451-07-0): A Comprehensive Overview
The compound 2-Methyl-6-Ethyl-3-Hydroxypyridine (CAS No. 42451-07-0) is an organic heterocyclic compound belonging to the pyridine family. Pyridines are aromatic six-membered rings containing one nitrogen atom, and this particular derivative features a hydroxyl group at the 3-position, along with methyl and ethyl substituents at the 2 and 6 positions, respectively. This structure imparts unique chemical properties, making it a subject of interest in various fields of research and application.
Recent studies have highlighted the potential of 2-Methyl-6-Ethyl-3-Hydroxypyridine in the realm of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The hydroxyl group at the 3-position facilitates hydrogen bonding, which is crucial for interactions with biological targets. Additionally, the methyl and ethyl substituents enhance the compound's lipophilicity, improving its bioavailability when used in drug design.
In materials science, 2-Methyl-6-Ethyl-3-Hydroxypyridine has been investigated for its potential as a building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its nitrogen-containing aromatic ring can act as a ligand, coordinating with metal ions to form complex structures with applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have demonstrated that this compound can significantly influence the porosity and stability of resulting materials.
The synthesis of 2-Methyl-6-Ethyl-3-Hydroxypyridine typically involves multi-step organic reactions. A common approach includes the condensation of appropriate aldehydes or ketones with ammonia or ammonium salts, followed by subsequent substitution reactions to introduce the methyl and ethyl groups. Optimization of reaction conditions has been a focus of recent research to improve yield and purity, making this compound more accessible for large-scale applications.
From an environmental perspective, 2-Methyl-6-Ethyl-3-Hydroxypyridine has shown promise in bioremediation processes. Its ability to chelate heavy metals makes it a candidate for use in contaminated soil cleanup. Recent studies have explored its efficiency in binding metals such as lead and cadmium, suggesting its potential as an eco-friendly alternative to traditional remediation agents.
In conclusion, 2-Methyl-6-Ethyl-3-Hydroxypyridine (CAS No. 42451-07-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative research in drug development, materials science, and environmental remediation. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both scientific knowledge and practical technologies.
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